Methyl 2-butoxyacetate

Description

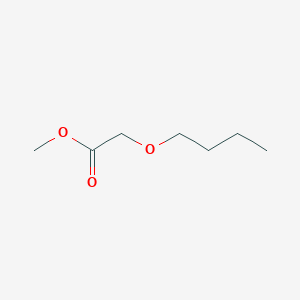

Methyl 2-butoxyacetate (hypothetical structure: CH₃COOCH₂CH₂CH₂CH₃) is an ester derivative of acetic acid, where the hydroxyl group is replaced by a butoxy (-OCH₂CH₂CH₂CH₃) moiety. While direct data on this compound is unavailable in the provided evidence, its properties can be inferred from structurally analogous esters. Esters with alkoxy substituents, such as methoxy, hydroxy, or aromatic groups, are widely used in pharmaceuticals, agrochemicals, and industrial applications due to their tunable solubility, volatility, and reactivity .

Properties

CAS No. |

10228-54-3 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

methyl 2-butoxyacetate |

InChI |

InChI=1S/C7H14O3/c1-3-4-5-10-6-7(8)9-2/h3-6H2,1-2H3 |

InChI Key |

BKFQHFFZHGUTEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC(=O)OC |

Origin of Product |

United States |

Chemical Reactions Analysis

Esterification and Transesterification Reactions

Esters like Methyl 2-butoxyacetate are typically synthesized via acid-catalyzed esterification or transesterification (exchange of alkoxy groups). Key findings from analogous systems include:

Table 1: Transesterification of Methyl Acetate with Butanol

Mechanistic Notes :

-

Transesterification proceeds via nucleophilic acyl substitution, where the alkoxide attacks the carbonyl carbon.

-

Equilibrium limitations necessitate separation steps (e.g., distillation) for high yields .

Pyrolysis and High-Temperature Decomposition

Butyl acetates decompose at elevated temperatures into smaller fragments. For example:

Table 2: Pyrolysis Pathways of Butyl Acetate Isomers

| Temperature Range | Major Products | Mechanism | Source |

|---|---|---|---|

| 800–1200 K | Acetic acid + butenes | Radical chain reactions dominate | |

| >1000 K | CO, CH₃, and small hydrocarbons | Cracking of ester backbone |

Kinetic Insights :

-

Rate constants for decomposition correlate with bond dissociation energies ( kcal/mol) .

-

Quantum mechanical calculations predict dominant pathways involving β-scission of the ester group .

Hydrolysis Reactions

Esters hydrolyze in acidic or basic media. While not explicitly studied for this compound, general trends apply:

Table 3: Hydrolysis of n-Butyl Acetate

| Medium | Conditions | Products | Notes | Source |

|---|---|---|---|---|

| Acidic | H₂SO₄, reflux | Acetic acid + butanol | Equilibrium favors reactants (Keq < 1) | |

| Basic | NaOH, aqueous | Acetate salt + butanol | Irreversible saponification |

Oxidation and Combustion

Butyl acetates exhibit combustion behavior similar to hydrocarbons:

Table 4: Combustion Characteristics

| Parameter | Value/Outcome | Source |

|---|---|---|

| Ignition delay time | Comparable to butenes at high temps | |

| CO formation | Matches laser-measured shock tube data |

Thermochemistry :

Spectroscopic Characterization

While specific to isopentyl acetate, NMR data highlight diagnostic signals for ester groups:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 2-butoxyacetate (hypothetical) with similar esters based on molecular features, solubility, and applications:

Key Observations :

- Substituent Effects: The butoxy group in this compound imparts higher hydrophobicity compared to methoxy or hydroxy analogs, likely reducing water solubility but enhancing compatibility with non-polar matrices .

- Molecular Weight: Larger substituents (e.g., butoxy vs.

Reactivity and Functional Diversity

- Methyl 2-(5-Methoxy-2-sulfamoylphenyl)acetate : This compound’s sulfamoyl and methoxy groups enable diverse reactivity in drug synthesis. In contrast, this compound’s aliphatic chain may favor esterification or transesterification reactions for polymer applications.

- Methyl 2-bromo-2-methoxyacetate : Bromine substitution enhances electrophilicity, enabling nucleophilic substitutions. The butoxy group in this compound lacks such reactivity but may improve stability in hydrophobic environments.

Research and Application Gaps

- Material Science : The butoxy group’s hydrophobicity could be leveraged in coatings or biodegradable plastics.

- Pharmaceuticals : As seen with Methyl 2-methoxyacetate , ester derivatives serve as intermediates; this compound might enhance drug lipophilicity for improved bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.